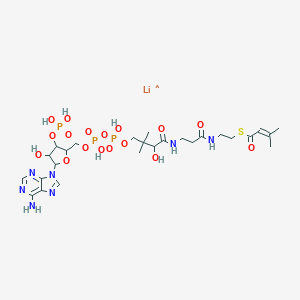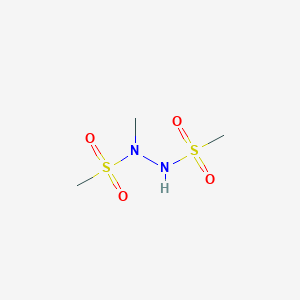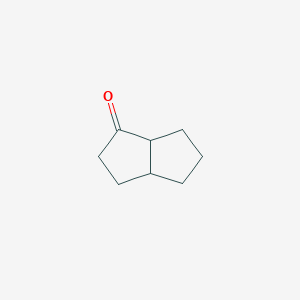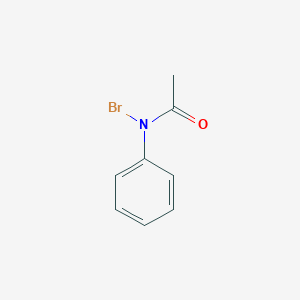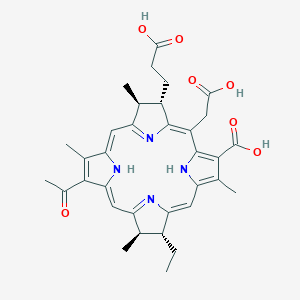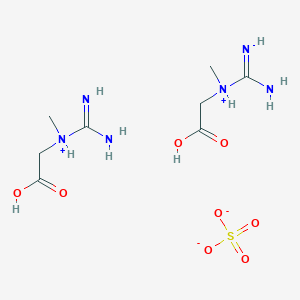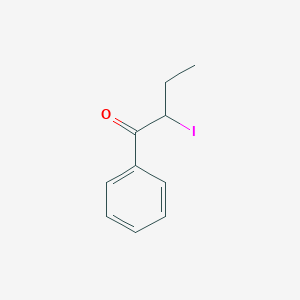
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, and differentiation. The EGFR signaling pathway is frequently dysregulated in cancer, and EGFR inhibitors such as AG-1478 have been developed as potential anticancer agents.
作用机制
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone is a reversible inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone specifically inhibits the activity of the EGFR, but not other members of the ErbB family of receptor tyrosine kinases.
生化和生理效应
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been shown to inhibit the development of various tissues and organs in animal models, including the lung, skin, and liver. However, it has also been reported that 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone can induce apoptosis in non-transformed cells, indicating that it may have off-target effects.
实验室实验的优点和局限性
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone is a widely used research tool for investigating the role of EGFR signaling in various biological processes. Its reversible inhibition allows for the study of acute effects, and its specificity for the EGFR allows for the investigation of EGFR-specific signaling pathways. However, 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has limitations as a research tool, including its potential off-target effects and its inability to fully recapitulate the effects of genetic knockdown or knockout of the EGFR.
未来方向
There are several potential future directions for research involving 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone. One area of interest is the development of combination therapies that target multiple components of the EGFR signaling pathway. Another area of interest is the investigation of the effects of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone on the immune system, as EGFR signaling has been shown to play a role in immune cell function. Finally, the development of more specific and potent EGFR inhibitors may lead to the development of more effective anticancer therapies.
合成方法
The synthesis of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-ethoxy-4-methoxybenzylamine to form an intermediate, which is then reacted with 2-amino-4-chloro-5-methylpyridine to yield the final product. The synthesis of 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been described in several publications, including a patent by Pfizer.
科学研究应用
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has been widely used as a research tool to investigate the role of EGFR signaling in various biological processes. It has been used to study the effects of EGFR inhibition on cancer cell proliferation, migration, and invasion. 4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone has also been used to investigate the role of EGFR signaling in the development of various tissues and organs, including the lung, skin, and liver.
属性
CAS 编号 |
108616-42-8 |
|---|---|
产品名称 |
4-Chloro-5-(((3-ethoxy-4-methoxyphenyl)methyl)amino)-3(2H)-pyridazinone |
分子式 |
C14H16ClN3O3 |
分子量 |
309.75 g/mol |
IUPAC 名称 |
5-chloro-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H16ClN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) |
InChI 键 |
MLZKFBZEYADEIN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |
规范 SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Cl)OC |
其他 CAS 编号 |
108616-42-8 |
同义词 |
4-chloro-5-(3-ethoxy-4-methoxybenzylamino)-3-(2H)-pyridazinone NIP 502 NIP-502 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)
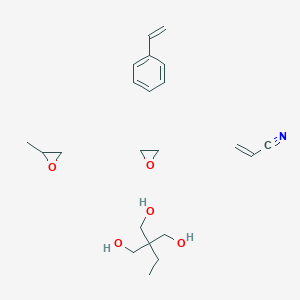
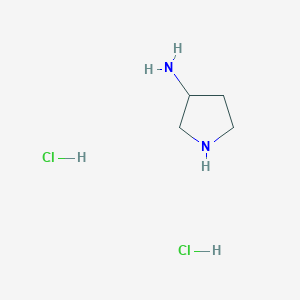
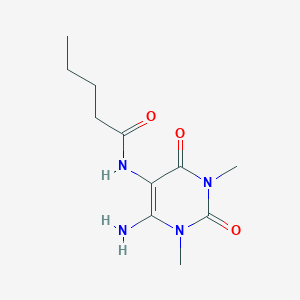
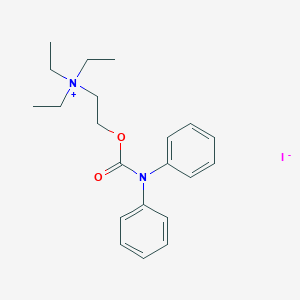
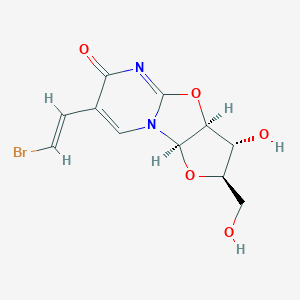
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)
